3-[(2,4-Dichlorophenyl)sulfanyl]butan-2-one
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Overview
Description
3-[(2,4-Dichlorophenyl)sulfanyl]butan-2-one is a chemical compound with the molecular formula C10H10Cl2OS and a molecular weight of 249.16 g/mol . This compound is characterized by the presence of a butan-2-one backbone with a 2,4-dichlorophenylsulfanyl group attached to it. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dichlorophenyl)sulfanyl]butan-2-one typically involves the reaction of 2,4-dichlorothiophenol with butan-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dichlorophenyl)sulfanyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2,4-Dichlorophenyl)sulfanyl]butan-2-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichlorophenyl)sulfanyl]butan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical reactions, leading to the formation of active metabolites. These metabolites can interact with cellular components, influencing biological processes such as enzyme activity and signal transduction .
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichlorophenoxy)butan-2-one: Similar in structure but with an oxygen atom instead of sulfur.
2,4-Dichlorophenylsulfanyl derivatives: Compounds with similar functional groups but different backbones.
Uniqueness
3-[(2,4-Dichlorophenyl)sulfanyl]butan-2-one is unique due to its specific combination of a butan-2-one backbone with a 2,4-dichlorophenylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C10H10Cl2OS |
---|---|
Molecular Weight |
249.16 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C10H10Cl2OS/c1-6(13)7(2)14-10-4-3-8(11)5-9(10)12/h3-5,7H,1-2H3 |
InChI Key |
AWFAAUDUYMKAOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)SC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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